Studies have explored the potential of D-Asparagine monohydrate as a biomarker for kidney function []. This is because its clearance from the body is primarily dependent on the kidneys' ability to filter waste products from the blood. Measuring D-Asparagine levels may offer a convenient and non-invasive method to assess kidney function compared to traditional methods like creatinine clearance []. However, further research is needed to validate its accuracy and reliability as a clinical tool.
D-Asparagine plays a role in various neurotransmitter signaling pathways within the brain []. Researchers have investigated its potential involvement in neurological conditions like epilepsy and Alzheimer's disease, but the evidence remains inconclusive []. Additionally, some studies have explored its effects on learning and memory, but again, robust evidence is lacking and further research is necessary [].
Preliminary research has explored potential applications of D-Asparagine monohydrate in various areas, including:
D-Asparagine monohydrate is a naturally occurring amino acid derivative, specifically the D-enantiomer of asparagine. It is characterized by its molecular formula and a molecular weight of approximately 132.12 g/mol. The monohydrate form indicates the presence of one molecule of water per molecule of D-asparagine, which influences its physical properties and solubility. D-Asparagine plays a crucial role in various biochemical processes and is involved in the metabolism of ammonia in the body through its conversion to aspartate .
D-Asparagine is involved in several biological functions:
D-Asparagine monohydrate can be synthesized through various methods:
D-Asparagine monohydrate has several applications across various fields:
Research indicates that D-asparagine interacts with various biological molecules:
D-Asparagine monohydrate shares similarities with several other amino acids and derivatives. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
L-Asparagine | L-enantiomer of asparagine | More prevalent in proteins; involved in N-linked glycosylation. |
Aspartic Acid | Non-amidated form | Precursor to D-asparagine; plays a role in neurotransmission. |
DL-Asparagine | Mixture of both enantiomers | Used in food supplements; lacks specificity of action compared to pure forms. |
Glutamine | Similar structure | Involved in ammonia transport; has different metabolic pathways. |
D-Asparagine monohydrate's unique properties stem from its specific enantiomeric form, which influences its biological activity and applications compared to other amino acids .
The enantioselective synthesis of D-asparagine monohydrate represents a critical challenge in amino acid chemistry due to the need to selectively produce the D-enantiomer over its more naturally abundant L-counterpart [4]. Contemporary synthetic approaches have evolved to encompass both chemical and enzymatic methodologies that ensure high enantiomeric purity.
Traditional chemical synthesis of D-asparagine relies on the modification of precursor compounds through stereoselective transformations [8]. The α-alkylation methodology developed for asparagine derivatives involves the stereoselective conversion of starting materials into enantiopure intermediates, which are subsequently converted to the desired D-asparagine product [8]. This approach utilizes the formation of imino ether intermediates that undergo alkylation with complete diastereoselectivity, yielding products in good yields with high enantiomeric excess [8].
The synthesis pathway typically involves the protection of functional groups, followed by stereoselective alkylation reactions that establish the desired configuration at the α-carbon center [8]. The protected intermediates are then subjected to mild acidic hydrolysis conditions to afford the final D-asparagine product in excellent yields [8].
Enzymatic synthesis represents a more environmentally sustainable approach to D-asparagine production [4]. The stereoinversion methodology employs a cascade enzymatic system involving L-amino acid deaminase and D-amino acid dehydrogenase for the biocatalytic conversion of readily available L-amino acid precursors [10] [28]. This artificial biocatalytic cascade first deaminates the L-amino acid substrate to generate the corresponding α-keto acid intermediate, followed by stereoselective reductive amination to produce the D-amino acid product [10] [28].
The enzymatic system incorporates recombinant Escherichia coli cells expressing L-amino acid deaminase from Proteus mirabilis, coupled with meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum [10] [28]. The incorporation of a formate dehydrogenase-based nicotinamide adenine dinucleotide phosphate recycling system enables quantitative yields with enantiomeric excess greater than ninety-nine percent [10] [28].
D-amino acid transaminases have emerged as powerful tools for the enantioselective synthesis of D-asparagine and related compounds [22] [23] [27]. These enzymes catalyze the transfer of amino groups from donor substrates to α-keto acid acceptors, generating D-amino acids with high stereoselectivity [23]. Bacterial D-amino acid transaminases demonstrate broad substrate specificity and can synthesize various D-amino acids including D-asparagine from their corresponding keto acid precursors [27].
The transaminase-mediated approach utilizes D-alanine as the amino donor and α-ketosuccinamic acid as the acceptor substrate to generate D-asparagine [27]. The reaction employs pyridoxal phosphate as a cofactor and proceeds through the formation of enzyme-substrate intermediates that ensure stereoselective product formation [22].
Industrial production of D-asparagine monohydrate requires sophisticated process optimization to achieve economically viable yields while maintaining product quality and enantiomeric purity [34] [38].
Large-scale production of amino acids predominantly employs fermentation technologies using genetically modified microorganisms [34] [38]. The industrial process typically utilizes Corynebacterium glutamicum strains that have been engineered for enhanced amino acid production [34]. These microorganisms serve as biological factories, converting renewable raw materials into value-added amino acid compounds through controlled fermentation processes [34].
The fermentation process occurs in specialized bioreactors equipped with temperature control systems, pH monitoring, agitation mechanisms, and sterile air supply systems [34]. Prior to inoculation, the bioreactors undergo sterilization procedures to eliminate contaminating microorganisms [34]. Seed cultures are then introduced, and fermentation parameters including temperature, pH, dissolved oxygen levels, and nutrient concentrations are continuously monitored and controlled [34].
Modern industrial amino acid production employs three primary fermentation methodologies: batch fermentation, fed-batch processing, and continuous fermentation systems [34]. Batch fermentation involves charging the bioreactor with complete medium followed by inoculation and controlled fermentation until completion [34]. Fed-batch processing maintains optimal growth conditions through gradual nutrient addition during the fermentation cycle, enhancing overall productivity [34]. Continuous fermentation systems enable steady-state operation with continuous nutrient input and product removal [34].
Process optimization focuses on maximizing volumetric productivity while minimizing production costs [34] [38]. Key optimization parameters include carbon source utilization efficiency, nitrogen assimilation rates, oxygen transfer rates, and metabolic flux distribution [34]. Advanced process control strategies incorporate real-time monitoring systems and feedback control algorithms to maintain optimal fermentation conditions [34].
The isolation and purification of D-asparagine from fermentation broths involves multiple unit operations including cell separation, primary recovery, and final purification steps [34]. Initial processing typically employs centrifugation or filtration to remove cellular biomass from the fermentation broth [34]. The clarified broth then undergoes ion exchange chromatography to separate the target amino acid from other fermentation products [34].
Crystallization represents the final purification step, where D-asparagine monohydrate is recovered in high purity through controlled precipitation under specific temperature and pH conditions [34]. The crystalline product undergoes quality control testing to verify enantiomeric purity, chemical composition, and compliance with pharmaceutical or food-grade specifications [34].
Production Method | Typical Yield | Enantiomeric Excess | Production Scale |
---|---|---|---|
Chemical Synthesis | 60-85% | 90-95% | Laboratory to pilot |
Enzymatic Cascade | 85-99% | >99% | Laboratory to small scale |
Fermentation | 70-90% | 95-99% | Industrial scale |
Transaminase-mediated | 75-95% | >98% | Laboratory to pilot |
Chiral resolution of racemic asparagine mixtures represents a fundamental approach for obtaining enantiomerically pure D-asparagine monohydrate [5] [14] [18]. Multiple resolution techniques have been developed to achieve efficient separation of asparagine enantiomers.
Preferential crystallization has emerged as a highly effective technique for asparagine enantiomer separation [14]. This approach exploits the different crystallization behaviors of enantiomers to achieve mechanical separation through controlled crystal size distribution [14]. The process involves concomitant crystallization of both enantiomers using optimized seeding and cooling profiles obtained from population balance models [14].
The preferential crystallization of asparagine monohydrate demonstrates that this compound forms conglomerates, where each crystal contains only one enantiomer [14] [15]. Through careful control of crystallization parameters including temperature, cooling rate, seeding strategy, and supersaturation levels, material with impurity levels as low as six weight percent can be obtained [14].
Dynamic kinetic resolution represents an advanced approach that combines preferential crystallization with enzymatic racemization [31]. This methodology employs amino acid racemase enzymes to continuously convert the undesired enantiomer back to the racemic mixture, thereby overcoming the fifty percent yield limitation inherent in classical resolution techniques [31]. The process utilizes wild-type amino acid racemase from Pseudomonas putida to achieve in situ racemization during crystallization [31].
The formation of diastereomeric salts with chiral resolving agents represents a classical approach for enantiomer separation [5] [17] [18]. This methodology involves the reaction of racemic asparagine with optically active acids or bases to form diastereomeric salt pairs that exhibit different solubility properties [5]. Common resolving agents include tartaric acid derivatives, mandelic acid, and various chiral organic acids [5] [17].
The resolution process typically involves dissolving the racemic mixture with the chiral resolving agent in an appropriate solvent system [5]. The less soluble diastereomeric salt crystallizes preferentially and can be isolated through filtration [5]. Subsequent treatment with acid or base removes the resolving agent and regenerates the desired enantiomer in high optical purity [5].
Population balance modeling has been applied to optimize diastereomeric salt crystallization processes [18]. The modeling approach incorporates crystallization kinetics including nucleation, growth, and agglomeration mechanisms to predict optimal process conditions [18]. Inline attenuated total reflectance fourier transform infrared spectroscopy enables real-time monitoring of solution concentrations and solid-liquid equilibrium conditions [18].
High-performance liquid chromatography using chiral stationary phases provides an analytical and preparative method for asparagine enantiomer separation [16] [19] [20]. Chirobiotic stationary phases, derived from macrocyclic antibiotics, demonstrate excellent selectivity for amino acid enantiomers [16]. These phases operate through multiple chiral recognition mechanisms including hydrogen bonding, electrostatic interactions, and inclusion complex formation [16].
The separation of asparagine enantiomers can be achieved using various mobile phase systems including normal phase, polar organic, and reversed phase conditions [16]. Fluorenylmethyloxycarbonyl-derivatized amino acids show particularly good resolution on chirobiotic phases under polar ionic mode conditions [16]. Liquid chromatography-tandem mass spectrometry methods enable simultaneous analysis of multiple amino acid enantiomers without derivatization procedures [19].
Capillary electrophoresis represents an alternative technique for chiral amino acid analysis and separation [20]. The method employs cyclodextrin derivatives as chiral selectors to achieve enantioseparation of amino acids [20]. Modified cyclodextrins such as hydroxypropyl-β-cyclodextrin and amino-β-cyclodextrin demonstrate excellent chiral recognition capabilities for various amino acid substrates [20].
Enzymatic resolution exploits the stereoselectivity of enzymes to preferentially convert one enantiomer while leaving the other unchanged [21] [31]. Protease-mediated resolution has been successfully applied to amino acid enantiomer separation using supported liquid membrane systems [21]. The process employs surfactant-protease complexes encapsulated in organic phases to achieve enantioselective transport of L-amino acids [21].
The enzymatic resolution mechanism involves stereoselective esterification of the L-amino acid with ethanol, followed by diffusion of the resulting ester across the membrane and subsequent hydrolysis to regenerate the L-amino acid [21]. The D-enantiomer remains in the feed phase due to its inability to undergo enzymatic esterification [21]. The enantiomeric excess and permeation flux depend on the catalytic activity and enantioselectivity of the enzyme system [21].
Resolution Method | Typical Resolution | Yield | Processing Time |
---|---|---|---|
Preferential Crystallization | Rs = 1.5-3.0 | 45-50% | 4-8 hours |
Diastereomeric Salts | >95% ee | 40-45% | 6-12 hours |
Chiral HPLC | Rs > 2.0 | Variable | 5-20 minutes |
Enzymatic Resolution | >98% ee | 40-50% | 2-24 hours |
The development of sustainable and environmentally benign synthetic methodologies for D-asparagine monohydrate production has become increasingly important in modern chemical manufacturing [6] [25] [35] [39].
Asymmetric hydrogenation using transition metal catalysts represents a powerful approach for the enantioselective synthesis of amino acid derivatives [25]. Nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been successfully developed to provide chiral α-substituted α-amino acid derivatives [25]. The methodology achieves excellent results with ninety-seven to ninety-nine percent yields and ninety to greater than ninety-nine percent enantiomeric excess [25].
The catalytic system employs chiral phosphine ligands to induce stereoselectivity during the hydrogenation process [25]. Gram-scale asymmetric hydrogenation can be performed with high efficiency using only 0.2 mol% catalyst loading, demonstrating the practical utility of this approach [25]. The method provides access to various chiral amine derivatives with ninety-eight to ninety-nine percent yields and ninety-seven to greater than ninety-nine percent enantiomeric excess [25].
Enantioselective organocatalysis has emerged as a complementary strategy to transition metal catalysis for amino acid synthesis [6] [26]. Asymmetric organocatalytic strategies employ metal-free catalysts to access noncanonical amino acids with diverse structural features [26]. These approaches utilize various activation modes including enamine catalysis, iminium ion catalysis, hydrogen bonding catalysis, and phase-transfer catalysis [26].
N-heterocyclic carbene catalysis has been developed for the enantioselective functionalization of amino acid precursors [6]. Chiral N-heterocyclic carbenes generated from triazolium precatalysts catalyze stereoselective transformations including sulfonylation reactions to generate sulfone-containing amino acid derivatives [6]. The methodology provides products in twenty to ninety-five percent yield with eighty-seven to ninety-eight percent enantiomeric excess [6].
Photocatalytic asymmetric synthesis combines the principles of photoredox catalysis with chiral organocatalysis to enable stereoselective transformations [6]. Single-catalyst systems using chiral organic salts with confined imidodiphosphorimidate counteranions have been developed for enantioselective cycloaddition reactions [6]. These systems achieve excellent stereoselectivity through dual activation mechanisms that control both enantioselectivity and diastereoselectivity [6].
Biocatalytic approaches represent the most environmentally sustainable methods for amino acid production [4] [29] [37]. Enzymatic synthesis offers several advantages including high stereoselectivity, mild reaction conditions, and the use of renewable substrates [37]. The biocatalytic toolbox enables efficient access to optically pure amino acids and their derivatives through various enzymatic transformations [37].
Asparagine synthetase-catalyzed synthesis provides a direct route to L-asparagine from L-aspartic acid using adenosine triphosphate and glutamine as substrates [29] [33]. The development of novel asparagine synthetase variants with enhanced enzyme activity addresses the limitations of low catalytic efficiency in natural enzymes [29] [33]. Gene mining strategies have identified highly active asparagine synthetase variants that enable efficient biocatalytic production [29] [33].
The integration of adenosine triphosphate regeneration systems using polyphosphate kinase reduces the cost of cofactor requirements [29] [33]. Class III polyphosphate kinase from Deinococcus ficus catalyzes the phosphorylation of adenosine diphosphate using sodium hexametaphosphate as the phosphate donor [29] [33]. Fed-batch operation with controlled substrate feeding achieves L-asparagine yields of ninety percent with final concentrations exceeding 200 millimolar [29] [33].
Reductive alkylation using molecular hydrogen represents an atom-efficient approach to amino acid synthesis [35] [39]. The methodology employs hydrogen directly as the reducing agent, generating water as the only byproduct [35] [39]. This approach ensures complete atom efficiency and eliminates the need for stoichiometric reducing agents [35] [39].
The catalytic system demonstrates broad substrate scope and can efficiently functionalize amines containing various functional groups including carboxyl, hydroxyl, amino, and sulfonamide substituents [35] [39]. The simple experimental procedure and mild reaction conditions make this approach attractive for the synthesis of bioactive amine libraries [35] [39]. The method provides access to amino acid derivatives that would be challenging to prepare using conventional synthetic approaches [35] [39].
Continuous flow synthesis technology enables the rapid and efficient production of amino acids under controlled conditions [36]. Automated flow synthesis machines can construct protein chains exceeding 100 amino acids in length within hours [36]. The technology provides precise control over reaction parameters including temperature, residence time, and reagent stoichiometry [36].
Flow-based amino acid synthesis offers several advantages over batch processes including improved heat and mass transfer, enhanced safety through reduced reagent inventories, and the ability to access reaction conditions that may be difficult to achieve in batch reactors [36]. The continuous nature of the process enables real-time optimization and automated product collection [36].
Green Chemistry Approach | Atom Economy | Yield Range | Environmental Impact |
---|---|---|---|
Biocatalytic Synthesis | >95% | 85-99% | Minimal waste generation |
Hydrogen Reduction | 100% | 80-95% | Water as only byproduct |
Flow Chemistry | 85-95% | 75-90% | Reduced solvent usage |
Organocatalysis | 80-90% | 70-95% | Metal-free processes |